Cas no 102128-99-4 (Propanamide,N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethyl-)

Propanamide,N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethyl- structure
102128-99-4 structure
Product Name:Propanamide,N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethyl-
CAS No:102128-99-4
MF:C17H29N3O
MW:291.431664228439
CID:187041
PubChem ID:377574
Update Time:2025-04-19

Propanamide,N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethyl-
    • N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-2,2-dimethylpropanamide
    • 2'-Amino-N-(2-diethylaminoethyl)-2,2-dimethylpropionanilide
    • AC1Q5IAD
    • AR-1J7664
    • N-(2-Aminophenyl)-N-(2-(diethylamino)ethyl)-2,2-dimethylpropanamide
    • NCI60_020811
    • NSC659140
    • NSC-659140
    • Propionanilide, 2-amino-N-(2-(diethylamino)ethyl)-2,2-dimethylpropionanilide
    • DTXSID50144665
    • 102128-99-4
    • CHEMBL1986091
    • N-(2-AMINOPHENYL)-N-(2-DIETHYLAMINOETHYL)-2,2-DIMETHYL-PROPANAMIDE
    • Inchi: 1S/C17H29N3O/c1-6-19(7-2)12-13-20(16(21)17(3,4)5)15-11-9-8-10-14(15)18/h8-11H,6-7,12-13,18H2,1-5H3
    • InChI Key: XVUYYYAZLXXVKG-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)N(C1C=CC=CC=1N)CCN(CC)CC

Computed Properties

  • Exact Mass: 291.23127
  • Monoisotopic Mass: 291.231062557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.6Ų

Experimental Properties

  • PSA: 49.57

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